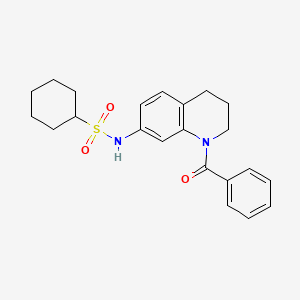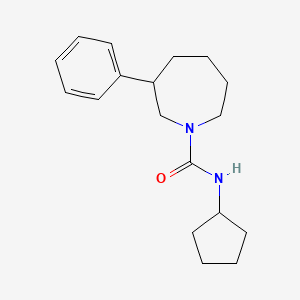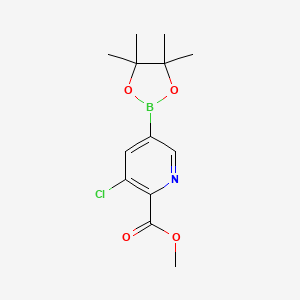![molecular formula C13H17N3O B2946640 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile CAS No. 2201871-06-7](/img/structure/B2946640.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile is a chemical compound with a molecular formula of C14H18N3O. It is a pyridine derivative with a tert-butylazetidine-3-oxy group attached to it. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. Additionally, this compound has been shown to have antibacterial and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile in lab experiments is its high potency against cancer cells and microorganisms. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile. One area of interest is the development of new analogs with improved solubility and potency. Additionally, more studies are needed to determine its potential for use in combination with other drugs or therapies. Finally, further research is needed to determine its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile involves the reaction of 2-chloronicotinic acid with tert-butylazetidine-3-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium cyanide to yield the final product.
Applications De Recherche Scientifique
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast and lung cancer cells. Additionally, this compound has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-10(7-14)5-4-6-15-12/h4-6,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGYBLFCUSWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)
![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)







